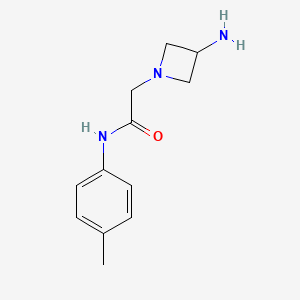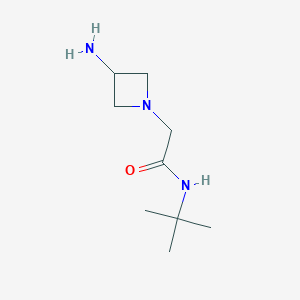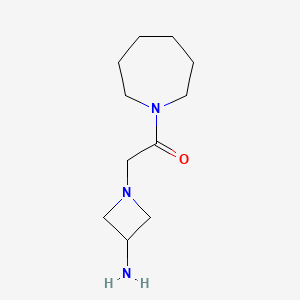![molecular formula C11H20ClNO4 B1487980 Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-19-9](/img/structure/B1487980.png)
Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl 4-methylbutanoyloxy-2-pyrrolidinecarboxylate hydrochloride (MMPCH) is a synthetic compound used in a variety of scientific research applications. It is a small organic molecule that can be used as a reagent, substrate, or catalyst in organic synthesis. MMPCH has several biochemical and physiological effects and is useful in a variety of laboratory experiments.
Applications De Recherche Scientifique
Analytical Chemistry Applications
Research in analytical chemistry has developed methodologies for quantifying bioactive compounds and their metabolites in biological matrices. For example, a study by Lang et al. (2010) developed a hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS) based stable isotope dilution analysis for quantitating bioactive pyridines and their metabolites in human plasma and urine following coffee consumption (Lang et al., 2010). This methodology could potentially be adapted for studying the metabolism and pharmacokinetics of complex organic compounds like "Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride" in biological systems.
Toxicology and Environmental Science
Toxicological investigations focus on understanding the impact of chemicals on health and the environment. Akesson et al. (2004) evaluated biomarkers of exposure to N-methyl-2-pyrrolidone, an industrial chemical, highlighting the importance of assessing toxicokinetics and exposure biomarkers in occupational and environmental health studies (Akesson et al., 2004). Such research is crucial for the safe use and regulation of chemical compounds, including the assessment of potential environmental and health impacts of novel compounds.
Pharmacology
In pharmacology, the development and evaluation of drug formulations for therapeutic applications are of central interest. Thompson et al. (2009) discussed the potential of vanadium-based compounds as insulin-enhancing agents for diabetes treatment, using ligands such as maltol and ethyl maltol for the formulation of oxovanadium(IV) compounds (Thompson et al., 2009). This approach underscores the significance of chemical synthesis and compound modification in developing new pharmacological agents, which could be relevant for synthesizing and studying derivatives of "Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride" for potential therapeutic uses.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(3-methylbutanoyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-7(2)4-10(13)16-8-5-9(12-6-8)11(14)15-3;/h7-9,12H,4-6H2,1-3H3;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKQPSCMCNPLN-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)


![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1487912.png)



![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)